molecular formula C23H14Cl2FNO3 B10906062 (4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B10906062
M. Wt: 442.3 g/mol
InChI Key: BDCKGEXWQLIENX-JAIQZWGSSA-N
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Description

(4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of dichlorophenyl, fluorobenzyl, and oxazolyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. The starting materials often include 2,5-dichlorobenzaldehyde and 2-fluorobenzyl alcohol. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of 2,5-dichlorobenzaldehyde with 2-fluorobenzyl alcohol in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with an appropriate reagent to form the oxazol-5(4H)-one ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl or fluorobenzyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Properties

Molecular Formula

C23H14Cl2FNO3

Molecular Weight

442.3 g/mol

IUPAC Name

(4Z)-2-(2,5-dichlorophenyl)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H14Cl2FNO3/c24-16-9-10-18(25)17(12-16)22-27-20(23(28)30-22)11-14-5-2-4-8-21(14)29-13-15-6-1-3-7-19(15)26/h1-12H,13H2/b20-11-

InChI Key

BDCKGEXWQLIENX-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\3/C(=O)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)F

Origin of Product

United States

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